Perchloric acid,gadolinium(3+) salt (8CI,9CI)
Description
Contextual Significance within Lanthanide Chemistry
Gadolinium (Gd) is a member of the lanthanide series, a group of elements known for their complex chemical and physical properties. americanelements.com The gadolinium(III) ion (Gd³⁺) is particularly notable for its electronic configuration, [Xe] 4f⁷, which results in a half-filled 4f subshell. americanelements.com This configuration imparts a symmetric S-state and a high magnetic moment, making it a subject of intense study in materials science and coordination chemistry. americanelements.comnih.gov
In aqueous solutions, the Gd³⁺ ion exists as a hydrated aqua ion, typically with eight to nine water molecules in its inner coordination sphere. nih.gov Like other lanthanides, gadolinium(III) is characterized as a "hard" acid, showing a preference for binding with "hard" donor atoms such as oxygen. nih.gov Its ionic radius is similar to that of the divalent calcium ion (Ca²⁺), which allows for interesting substitution studies in biological systems, though this article will not delve into medical applications. nih.gov The tendency of lanthanide ions to have high coordination numbers, typically 8 or 9, but sometimes extending to 10 or more, makes their coordination chemistry particularly rich and varied. nih.govstanford.edu Gadolinium(III) perchlorate (B79767) provides a readily available source of Gd³⁺ ions in solution, facilitating the study of these coordination phenomena.
Table 1: Properties of the Gadolinium Atom
| Property | Value |
|---|---|
| Atomic Number | 64 |
| Atomic Mass | 157.25 u |
| Electron Configuration | [Xe] 4f⁷ 5d¹ 6s² |
| Atomic Radius | 180 pm |
| Van der Waals Radius | 237 pm |
Data sourced from American Elements. americanelements.com
Overview of Perchlorate Anion Chemistry in Coordination Compounds
The perchlorate ion (ClO₄⁻) is the conjugate base of perchloric acid, one of the strongest known mineral acids. wikipedia.org This makes the perchlorate anion an exceptionally weak base and, consequently, a very weakly coordinating anion. wikipedia.orgwikipedia.org This property is central to its utility in coordination chemistry. Because of its low tendency to bind directly to metal centers, it often serves as a non-interfering "counterion" in studies of metal complexes, allowing the properties of the primary ligands and the central metal ion to be investigated without complication. wikipedia.org
While typically non-coordinating, perchlorate can act as a ligand under certain conditions, binding to a metal center through one or more of its oxygen atoms. wikipedia.orgacs.org The coordination mode of the perchlorate anion can be identified using infrared (IR) spectroscopy. An uncoordinated, free perchlorate ion with Td symmetry exhibits a strong, broad band around 1100 cm⁻¹ and a sharp, strong band near 620 cm⁻¹. ias.ac.inresearchgate.net When the perchlorate ion coordinates to a metal center, its symmetry is lowered, causing these bands to split into multiple, more complex patterns. researchgate.net This spectroscopic handle is invaluable for characterizing the structure of new coordination compounds.
Table 2: Infrared Spectroscopic Data for Perchlorate Anion
| Coordination State | ν₃ (Cl-O stretch) | ν₄ (O-Cl-O bend) |
|---|---|---|
| Uncoordinated (Ionic) | ~1085-1105 cm⁻¹ (strong, broad) | ~620-622 cm⁻¹ (medium, unsplit) |
| Coordinated (Ligand) | Splits into multiple bands | Splits into multiple bands |
Data derived from spectroscopic studies of lanthanide perchlorate complexes. ias.ac.inresearchgate.net
Historical Development of Gadolinium(III) Perchlorate Studies
The study of gadolinium compounds follows the discovery of the element itself. Gadolinium was first identified spectroscopically in 1880 by Jean Charles Galissard de Marignac. periodic-table.comrsc.org Paul-Émile Lecoq de Boisbaudran later isolated the element's oxide in 1886 and named it after the mineral gadolinite, which in turn was named for Finnish chemist Johan Gadolin. periodic-table.comrsc.org The pure metallic form of gadolinium was not produced until 1935. periodic-table.com
The synthesis of gadolinium(III) perchlorate is a straightforward acid-base reaction. It is typically prepared by reacting gadolinium(III) oxide (Gd₂O₃) with aqueous perchloric acid (HClO₄). wikipedia.org Early research into lanthanide perchlorates focused on the synthesis and characterization of their hydrated salts and simple complexes. For instance, studies in the 1960s reported on the reaction of lanthanide perchlorate hydrates, including gadolinium's, with ligands like 1,4-dioxane (B91453) to form crystalline complexes. wikipedia.org Over the decades, research has evolved from these fundamental preparations to the use of gadolinium(III) perchlorate in the synthesis of highly complex and functional materials.
Scope and Academic Relevance of Gadolinium(III) Perchlorate in Chemical Sciences
The academic relevance of gadolinium(III) perchlorate is broad, stemming from its utility as a starting material for creating new gadolinium-containing compounds. Its high solubility in water and various polar organic solvents makes it a versatile precursor for synthetic chemistry.
In modern chemical research, gadolinium(III) perchlorate is employed in several key areas:
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): It serves as a source of Gd³⁺ nodes for building extended structures with interesting magnetic or luminescent properties.
Formation of Molecular Clusters: Researchers have used gadolinium(III) perchlorate to synthesize complex, high-nuclearity molecular clusters. A notable example is the formation of a giant {Gd₁₄₀} molecular wheel, demonstrating its role in creating intricate supramolecular architectures. wikipedia.org
Fundamental Coordination Chemistry: The compound is used to study the coordination preferences of the Gd³⁺ ion with a wide array of organic ligands, including Schiff bases, N-oxides, and sulfoxides. ias.ac.innih.gov These studies explore the resulting coordination numbers, geometries, and the electronic and magnetic properties of the complexes. For example, complexes with ligands such as 2-acetamidopyridine-1-oxide have been synthesized and characterized to investigate the coordination environment around the lanthanide ion. ias.ac.in
Materials Science: The paramagnetic properties of the Gd³⁺ ion are exploited in the development of new materials. researchgate.netnih.gov Gadolinium(III) perchlorate is a convenient starting material for synthesizing gadolinium complexes that are investigated for their magnetic and relaxometric properties, which are fundamental to their potential use in various technologies. semanticscholar.org
The use of the weakly coordinating perchlorate anion is often crucial in these studies, as it allows for the isolation of complexes where the desired ligands are bound to the metal center, often with solvent molecules filling the remaining coordination sites. semanticscholar.org This facilitates detailed structural and property analysis, contributing to a deeper understanding of lanthanide chemistry.
Properties
IUPAC Name |
gadolinium(3+);triperchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Gd.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABYLVQTHIELE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GdH2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-52-8 | |
| Record name | Gadolinium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Crystallization Methodologies for Gadolinium Iii Perchlorate and Its Coordination Compounds
Direct Synthesis Routes for Gadolinium(III) Perchlorate (B79767)
Direct synthesis routes provide straightforward methods for the preparation of gadolinium(III) perchlorate salt. These methods typically involve the reaction of a gadolinium source with perchloric acid or the exchange of anions to introduce the perchlorate ion.
Synthesis from Gadolinium(III) Oxide and Perchloric Acid
A primary and direct method for synthesizing gadolinium(III) perchlorate involves the reaction of gadolinium(III) oxide (Gd₂O₃) with perchloric acid (HClO₄). This acid-base reaction yields an aqueous solution of gadolinium(III) perchlorate, from which the hydrated salt can be crystallized. The reaction can be represented by the following equation:
Gd₂O₃ + 6HClO₄ → 2Gd(ClO₄)₃ + 3H₂O
This method is advantageous due to the ready availability and stability of gadolinium(III) oxide. The resulting gadolinium(III) perchlorate solution can then be used for the synthesis of coordination complexes or carefully evaporated to obtain solid gadolinium(III) perchlorate, often as a hydrate.
Anion Exchange Synthesis Methods
Anion exchange chromatography is another viable method for the preparation of gadolinium(III) perchlorate. This technique relies on the exchange of anions between a solid ion-exchange resin and a solution. In a typical procedure, a solution containing a different gadolinium salt, such as gadolinium(III) chloride or gadolinium(III) nitrate (B79036), is passed through an anion exchange resin that has been pre-loaded with perchlorate ions (ClO₄⁻). As the gadolinium salt solution passes through the resin, the original anions are exchanged for perchlorate ions, resulting in a solution of gadolinium(III) perchlorate.
This method is particularly useful for preparing high-purity solutions of gadolinium(III) perchlorate, as it can effectively remove other anionic impurities. The efficiency of the exchange process depends on factors such as the type of resin used, the concentration of the solutions, and the flow rate. Cation exchange resins can also be employed to purify the final product by removing any unreacted gadolinium ions or other cationic impurities. nih.gov
Preparation of Gadolinium(III) Perchlorate Coordination Complexes
The synthesis of coordination complexes of gadolinium(III) perchlorate involves the reaction of the gadolinium(III) perchlorate salt with various organic ligands. The choice of synthetic methodology plays a crucial role in determining the structure and properties of the resulting coordination compounds.
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal syntheses are powerful techniques for the crystallization of coordination polymers and complexes under elevated temperatures and pressures. In these methods, the reactants, including a gadolinium(III) salt (often a nitrate or chloride which can be used to form the perchlorate in situ or used alongside a perchlorate salt) and an organic ligand, are sealed in a reaction vessel with a solvent (water for hydrothermal, an organic solvent for solvothermal) and heated. nih.gov
These conditions can promote the formation of crystalline products that may not be accessible under ambient conditions. The choice of solvent, temperature, pressure, and reaction time can influence the dimensionality and topology of the resulting coordination network. While specific examples detailing the solvothermal or hydrothermal synthesis of gadolinium(III) perchlorate coordination polymers are not abundant, the general utility of these methods for lanthanide coordination polymers suggests their applicability. nih.govtandfonline.com For instance, solvothermal reactions of lanthanide(III) salts with organic linkers in solvents like N,N'-dimethylformamide (DMF) have yielded a variety of coordination polymers. nih.gov
Solution-Evaporation and Crystallization Techniques
Solution-evaporation is a common and straightforward technique for the synthesis and crystallization of coordination complexes. This method involves dissolving the gadolinium(III) perchlorate and the desired organic ligand(s) in a suitable solvent or a mixture of solvents. The resulting solution is then allowed to stand, and the solvent is slowly evaporated. As the concentration of the solutes increases, the solution becomes supersaturated, leading to the formation of crystals.
The rate of evaporation is a critical parameter that can affect the size and quality of the crystals. Slow evaporation generally yields larger and higher-quality single crystals suitable for X-ray diffraction studies. This technique has been successfully employed for the synthesis of various gadolinium(III) coordination compounds with ligands such as β-diketones. chemrxiv.org In a typical synthesis, aqueous solutions of the metal salt and the sodium salt of the ligand are mixed, leading to the precipitation of the complex, which can then be recrystallized. chemrxiv.org
Soft-Chemistry Routes Utilizing Gadolinium Precursors
Soft-chemistry routes encompass a range of low-temperature synthesis methods that offer control over the structure and properties of the final products. These methods often involve the use of molecular precursors that are converted to the desired material through gentle chemical reactions.
Sol-Gel Synthesis: The sol-gel process is a versatile soft-chemistry approach that involves the transition of a system from a liquid "sol" into a solid "gel" phase. For the synthesis of gadolinium-containing materials, a gadolinium precursor, such as gadolinium nitrate, is hydrolyzed to form a sol of gadolinium hydroxide (B78521) or oxide nanoparticles. researchgate.net While this method is more commonly used for the preparation of oxides, it can be adapted for the synthesis of coordination compounds by incorporating organic ligands into the initial solution. The gel can then be dried and heat-treated to yield the final product.
Mechanochemical Synthesis: Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free method is an environmentally friendly alternative to traditional solution-based syntheses. uwa.edu.au It has been demonstrated that ternary lanthanum coordination polymers can be synthesized on a large scale by grinding a lanthanum salt with two different ligands at mild temperatures. nih.gov This approach could potentially be applied to the synthesis of gadolinium(III) perchlorate coordination complexes by milling gadolinium(III) perchlorate with the desired organic ligands. uwa.edu.au
Solution State Chemistry and Speciation of Gadolinium Iii Perchlorate
Hydration Phenomena of Gadolinium(III) Ions in Perchlorate (B79767) Solutions
In aqueous perchlorate solutions, the gadolinium(III) ion exists as a hydrated aqua ion, [Gd(H₂O)ₙ]³⁺. The interaction and dynamics of the water molecules in the vicinity of the highly charged Gd³⁺ cation are fundamental to understanding its chemical properties.
The primary coordination sphere of the gadolinium(III) aqua ion is characterized by a dynamic equilibrium between two hydration states. Experimental and theoretical studies have established that the hydration number (q), which is the number of water molecules directly coordinated to the Gd³⁺ ion, is not a single integer but rather an equilibrium between eight and nine. rsc.org Molecular dynamics simulations indicate that in aqueous solution, there is an equilibrium between [Gd(H₂O)₈]³⁺ and [Gd(H₂O)₉]³⁺ species. aip.org Some simulations suggest a preference for a coordination number of 9, with the geometry of the [Gd(H₂O)₈]³⁺ complex approximating a square antiprism. aip.org This equilibrium is a hallmark of the larger lanthanide ions.
The water molecules in the first coordination sphere of the [Gd(H₂O)ₙ]³⁺ ion are not static; they undergo rapid exchange with water molecules from the bulk solvent. This exchange process is critical for applications such as MRI contrast agents. The water exchange rate (kₑₓ) for the gadolinium aqua ion is among the fastest for any Gd(III) complex. rsc.org Recent studies that account for the hydration equilibrium have reported a water exchange rate constant at 298 K (25 °C) that is exceptionally high. rsc.org The mechanism for this exchange is associative, where a water molecule from the second hydration sphere approaches the ion to form a transient nine-coordinate intermediate, which then releases one of the existing inner-sphere water molecules. rsc.org
| Parameter | Value | Reference |
|---|---|---|
| Hydration Number (q) | Equilibrium between 8 and 9 | rsc.org |
| Water Exchange Rate (kₑₓ²⁹⁸) | 4.9 x 10⁸ s⁻¹ | rsc.org |
| Exchange Mechanism | Associative (A) | rsc.org |
Ion Pairing and Association Equilibria
While the perchlorate ion is a weak ligand, electrostatic interactions between the hydrated [Gd(H₂O)ₙ]³⁺ cation and the ClO₄⁻ anion can still occur, leading to the formation of ion pairs.
In solution, an ion pair can be classified as either a contact ion pair (or inner-sphere complex), where the ions are in direct contact, or a solvent-separated/outer-sphere ion pair, where one or more solvent molecules are situated between the cation and anion. researchgate.net Given the very low coordinating ability of the perchlorate anion, its interaction with the hydrated gadolinium(III) ion is predominantly electrostatic, leading to the formation of outer-sphere ion pairs, represented as {[Gd(H₂O)ₙ]³⁺(ClO₄⁻)ₘ}. researchgate.netnih.govmdpi.com In this arrangement, the primary hydration shell of the Gd³⁺ ion remains intact. The formation of inner-sphere complexes, where a perchlorate ion would displace a coordinated water molecule, is not considered a significant process in these solutions.
The principles of chemical equilibrium dictate that the extent of ion pair formation is dependent on the concentration of the salt. In dilute solutions of gadolinium(III) perchlorate, the dominant species is the fully hydrated aqua ion, [Gd(H₂O)ₙ]³⁺. As the concentration of gadolinium(III) perchlorate increases, the probability of interactions between the hydrated cation and the perchlorate anions rises. This shift in equilibrium favors the formation of outer-sphere ion pairs. Consequently, at higher concentrations, the speciation of the solution will consist of a mixture of the free aqua ion and various outer-sphere ion pairs (e.g., {[Gd(H₂O)ₙ]³⁺(ClO₄⁻)}, {[Gd(H₂O)ₙ]³⁺(ClO₄⁻)₂}⁺, etc.), with the relative population of ion pairs increasing with concentration.
Complex Formation Equilibria with Various Ligands in Solution
Gadolinium(III) perchlorate solutions are ideal for studying the formation of Gd³⁺ complexes with other ligands, as the perchlorate ion does not compete for coordination sites on the metal ion. The Gd³⁺ ion, being a hard acid, preferentially forms stable complexes with ligands containing hard donor atoms, particularly oxygen and nitrogen. nih.gov
The stability of these complexes is quantified by the thermodynamic stability constant (log K), which describes the equilibrium between the metal ion, the fully deprotonated ligand, and the resulting complex. nih.gov A wide variety of ligands form complexes with Gd³⁺, ranging from simple carboxylates to complex macrocyclic polyaminocarboxylates. For instance, ligands like oxalate, citrate, and the well-known chelators EDTA (ethylenediaminetetraacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form highly stable complexes with gadolinium(III). nih.govresearchgate.net The high stability of complexes with chelating ligands like EDTA and DOTA is also attributed to the chelate effect, where the multidentate nature of the ligand leads to a favorable entropic contribution upon complexation. nih.gov
| Ligand | log K | Reference |
|---|---|---|
| Oxalate | 12.38 (log β₂) | proquest.com |
| Citrate | 11.7 | nih.gov |
| EDTA⁴⁻ | 17.37 | nih.gov |
| DTPA⁵⁻ | 22.46 | nih.gov |
| DOTA⁴⁻ | 25.8 | nih.gov |
Determination of Stoichiometries and Stability Constants
The stoichiometry of a metal complex refers to the ratio of the metal ion to the ligands bound to it. The stability constant (K) quantifies the strength of the interaction between the metal ion and the ligand at equilibrium. For a simple 1:1 complex formation (M + L ⇌ ML), the stability constant is expressed as K = [ML] / ([M][L]). A higher value indicates a more stable complex. nih.gov
In the case of gadolinium(III) perchlorate, the interaction between Gd³⁺ and the perchlorate anion is exceptionally weak. Perchlorate is often used as a "non-coordinating" counter-ion in solution chemistry studies to minimize interference from the anion. Because of this weak association, the primary species in an aqueous solution is the hydrated gadolinium(III) ion, [Gd(H₂O)ₙ]³⁺. The determination of a precise stability constant for a Gd³⁺-ClO₄⁻ interaction is challenging and not commonly reported, as the equilibrium lies heavily towards the dissociated, hydrated ions.
Methods such as potentiometric titration and spectrophotometry are typically used to determine stability constants for stronger complexes. researchgate.netresearchgate.net However, for the gadolinium-perchlorate system, these methods lack the sensitivity to accurately measure the minute formation of an inner-sphere complex in the presence of overwhelming hydration. The thermodynamic stability of Gd(III) complexes is a critical factor, particularly in applications like MRI contrast agents, where the release of toxic free Gd³⁺ must be avoided. nih.govrawdatalibrary.netunt.edu While extensive databases of stability constants exist for Gd(III) with various polyamino-polycarboxylic acid ligands, data for the perchlorate complex itself is sparse due to its labile and weak nature. researchgate.netnih.gov
Ligand Competition and Displacement Reactions
Due to the weak binding of the perchlorate ion, it is readily displaced from the gadolinium(III) coordination sphere by even moderately stronger ligands. In an aqueous environment, water molecules are the primary competitors and effectively outcompete perchlorate for coordination sites.
When other ligands are introduced into a solution of gadolinium(III) perchlorate, a competition reaction occurs. The outcome is dictated by the relative stability constants of the complexes formed. Stronger chelating agents, such as those used in MRI contrast agents like DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), will readily displace both water and any weakly associated perchlorate ions to form highly stable complexes. nih.gov
In a biological context, endogenous anions and metal ions can also compete for the Gd³⁺ ion. Anions such as phosphate (B84403) (PO₄³⁻) and carbonate (CO₃²⁻) can lead to the precipitation of insoluble gadolinium salts. nih.gov Furthermore, a process known as transmetallation can occur, where endogenous metal ions like zinc (Zn²⁺) or copper (Cu²⁺) displace Gd³⁺ from its complex if the complex is not sufficiently stable. nih.govnih.govd-nb.info This highlights the importance of high kinetic and thermodynamic stability for any gadolinium complex intended for in vivo use. nih.gov
pH-Dependent Speciation Profiles
The speciation of gadolinium(III) in a perchlorate solution is highly dependent on the pH. The concentration of hydrogen ions (H⁺) influences both the hydrolysis of the gadolinium aqua ion and the protonation state of any other competing ligands present. nih.gov
Low pH (Acidic Conditions): At low pH, the dominant species is the fully hydrated gadolinium(III) aqua ion, [Gd(H₂O)ₙ]³⁺. The high concentration of protons prevents hydrolysis. For complexes with other ligands, acidic conditions can lead to protonation of the ligand's donor atoms, causing the Gd³⁺ complex to become less stable and potentially dissociate. nih.govnih.gov
Neutral to High pH (Alkaline Conditions): As the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) rises, leading to the hydrolysis of the [Gd(H₂O)ₙ]³⁺ ion. This results in the formation of hydroxylated species such as [Gd(OH)]²⁺ and [Gd(OH)₂]⁺. researchgate.netnih.gov With further increases in pH, insoluble gadolinium hydroxide, Gd(OH)₃, will precipitate out of solution. researchgate.net The stability of many gadolinium-ligand complexes is also pH-dependent; for instance, the stability of some gadolinium-based contrast agents decreases significantly at pH values below 5. rsc.orgrsc.org
Therefore, the speciation profile of a gadolinium(III) perchlorate solution shifts from the free aqua ion at low pH to various mononuclear and polynuclear hydroxo complexes at higher pH, ultimately leading to precipitation.
Hydrolysis Equilibria of Gadolinium(III) in Aqueous Perchlorate Media
In aqueous solutions lacking strong complexing agents, the chemistry of the Gd³⁺ ion is dominated by its hydrolysis. This process involves the deprotonation of coordinated water molecules to form hydroxo and oxo-hydroxo species. The primary hydrolysis reaction for the formation of the first mononuclear species is:
Gd³⁺ + H₂O ⇌ [Gd(OH)]²⁺ + H⁺
The equilibrium for this reaction is described by the first hydrolysis constant, *K₁₁. Studies have determined the stability constants for these hydrolytic species in various ionic media, including perchlorate. researchgate.net The formation of subsequent species, such as [Gd(OH)₂]⁺, also occurs as the pH increases.
The table below summarizes the reported hydrolysis constants for mononuclear gadolinium(III) species in different media. The values in perchlorate media indicate the onset of hydrolysis around pH 5.7, with the concentration of [Gd(OH)]²⁺ increasing with pH until the precipitation of Gd(OH)₃ begins. researchgate.net
| Species | -log βp,q | Ionic Medium | Reference |
|---|---|---|---|
| [Gd(OH)]²⁺ | 8.20 ± 0.01 | 3 M Perchlorate | researchgate.net |
| [Gd(OH)]²⁺ | 7.3 ± 0.3 | 1 M Perchlorate | researchgate.net |
| [Gd(OH)]²⁺ | 7.87 ± 0.03 | 0.5 M Nitrate (B79036) | researchgate.netnih.gov |
| [Gd(OH)₂]⁺ | 14.6 ± 0.5 | 3 M Perchlorate | researchgate.net |
| [Gd(OH)₂]⁺ | 13.04 ± 0.03 | 0.5 M Nitrate | researchgate.netnih.gov |
Solvent Effects on Coordination and Speciation
The nature of the solvent has a profound impact on the coordination and speciation of gadolinium(III) perchlorate. The solvent molecules can act as ligands, competing for sites in the inner coordination sphere of the Gd³⁺ ion.
In aqueous solutions, the high dielectric constant of water and its ability to act as a strong donor ligand ensures that the Gd³⁺ ion is extensively hydrated. The hydration shell around Gd³⁺ in perchlorate solutions is known to be dynamic, with a rapid exchange rate between water molecules in the inner coordination sphere and the bulk solvent.
In non-aqueous or mixed-solvent systems, the speciation can change significantly. If another solvent with good coordinating ability (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) is present, its molecules can displace water from the coordination sphere. This displacement is governed by the relative donor strengths of the solvents and their concentrations.
Spectroscopic and Thermal Characterization of Gadolinium Iii Perchlorate Compounds
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structure of gadolinium(III) perchlorate (B79767) compounds. It allows for the identification of the vibrational modes of the perchlorate anion and any coordinated ligands, offering clues about their coordination state.
The perchlorate anion (ClO₄⁻) possesses a tetrahedral (Td) symmetry in its free, uncoordinated state. This high symmetry results in four fundamental vibrational modes, which are active in either the Raman or Infrared spectrum, or both. The typical vibrational frequencies for the uncoordinated perchlorate ion are well-established. researchgate.netscialert.net When the perchlorate ion coordinates to a metal center, its symmetry is lowered (e.g., to C₃ᵥ for monodentate coordination or C₂ᵥ for bidentate coordination), leading to the splitting of degenerate modes and the appearance of new bands in the spectra. scialert.netresearchgate.net
The main vibrational bands for the perchlorate anion in gadolinium(III) complexes are often observed in the regions around 1100 cm⁻¹ (asymmetric stretch), 930 cm⁻¹ (symmetric stretch), 625 cm⁻¹ (asymmetric bend), and 460 cm⁻¹ (symmetric bend). researchgate.netsemanticscholar.orgmdpi.com For instance, in a gadolinium(III) complex with thymine (B56734), prominent bands associated with the perchlorate anion appear at 1145, 1112, and 1089 cm⁻¹, indicating its role as a counter-ion to balance the charge of the cationic complex. semanticscholar.orgnih.gov Similarly, in a one-dimensional gadolinium(III) complex with glycine, strong perchlorate bands are observed at 1144, 1109, 1088, and 626 cm⁻¹. mdpi.com
The splitting of these bands can indicate coordination to the metal ion. For an uncoordinated perchlorate ion, a strong, broad band appears around 1100 cm⁻¹ and a sharp, strong band near 625 cm⁻¹. Upon coordination, the symmetry is reduced, causing the band around 1100 cm⁻¹ to split into multiple components and the band near 625 cm⁻¹ to also split, reflecting the non-equivalence of the Cl-O bonds. researchgate.net
Table 1: Typical Vibrational Modes of the Perchlorate Anion
| Vibrational Mode | Symmetry (Td) | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| ν₁ (symmetric stretch) | A₁ | ~930 | Raman active |
| ν₂ (symmetric bend) | E | ~460 | Raman active |
| ν₃ (asymmetric stretch) | F₂ | ~1100 | IR & Raman active |
| ν₄ (asymmetric bend) | F₂ | ~625 | IR & Raman active |
This is an interactive table. Data is generalized from multiple sources. researchgate.netscialert.net
Infrared and Raman spectroscopy are instrumental in determining which atoms of a ligand are coordinated to the gadolinium(III) ion. Coordination typically perturbs the electron distribution within the ligand, leading to shifts in the vibrational frequencies of its functional groups.
A common approach is to compare the spectrum of the gadolinium complex with that of the free, uncoordinated ligand. For example, in a gadolinium(III)-thymine complex, the vibrational bands of the two C=O groups of free thymine are found at 1735 and 1679 cm⁻¹. In the complex, these bands shift to 1747 and 1679 cm⁻¹, which is consistent with the coordination of the gadolinium ion through only one of the carbonyl groups. nih.gov
Similarly, for carboxylic acid ligands, coordination to the gadolinium ion is indicated by the disappearance of the broad O-H stretching band (around 3500 cm⁻¹) and the C=O stretching band (around 1760 cm⁻¹) of the carboxylic acid group. researchgate.net These are replaced by new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group (COO⁻), confirming deprotonation and bonding to the metal ion.
Table 2: IR Spectral Shifts Upon Ligand Coordination to Gadolinium(III)
| Ligand | Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference |
|---|---|---|---|---|
| Thymine | Carbonyl (C=O) | 1735 | 1747 | Coordination via one C=O group. nih.gov |
| Oxalic Acid | Carbonyl (C=O) | ~1760 | Disappears | Deprotonation and coordination of the carboxylate group. researchgate.net |
| Glycolic Acid | Carbonyl (C=O) | ~1760 | Disappears | Deprotonation and coordination of the carboxylate group. researchgate.net |
This is an interactive table. The data illustrates the principle of identifying coordination sites.
Direct evidence for the formation of a coordinate bond between gadolinium and a ligand can be found in the far-infrared region of the spectrum (typically below 600 cm⁻¹). This region contains the low-energy vibrations corresponding to the stretching and bending of the metal-ligand bonds themselves.
In studies of gadolinium complexes with oxalic and glycolic acids, the formation of the Gd-O bond was confirmed by the appearance of new peaks in the far-IR and Raman spectra that were not present in the spectra of the free ligands. researchgate.net Specifically, new bands characteristic of the Gd-O vibration were identified at approximately 490 ± 80 cm⁻¹ and 197 ± 10 cm⁻¹. researchgate.net The appearance of these bands is a definitive indicator that coordination between the oxygen atoms of the ligands and the gadolinium ion has occurred. researchgate.net
Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy provides information about the electronic transitions within a compound. For gadolinium(III) perchlorate complexes, the UV-Vis spectrum is typically dominated by the electronic transitions of the organic ligands, as the Gd(III) ion itself has very weak, sharp, and narrow absorption bands due to its f-f electronic transitions being Laporte-forbidden.
In a binuclear gadolinium(III) complex involving tetrathiafulvalenecarboxylate radical cations, the solid-state UV-Visible-Near IR absorption spectrum showed a large absorption band centered at 12050 cm⁻¹ (830 nm). rsc.org For a gadolinium(III) complex based on the thymine nucleobase, the compound was characterized using UV-vis spectroscopy, among other techniques, to confirm its formation and study its properties. semanticscholar.orgnih.gov The spectra of these complexes are primarily used to confirm the electronic structure of the ligands and to observe any changes that occur upon coordination to the gadolinium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the paramagnetic nature of the Gd(III) ion (with its seven unpaired f-electrons) makes it unsuitable for direct high-resolution NMR observation, its effect on the NMR signals of nearby nuclei is of paramount importance, particularly in the context of magnetic resonance imaging (MRI).
Gadolinium(III) complexes are widely used as contrast agents in MRI because of their ability to significantly enhance the relaxation rates of nearby water protons. rsc.org This phenomenon, known as proton relaxation enhancement (PRE), is the basis of their function. The efficiency of a Gd(III) complex as a contrast agent is quantified by its relaxivity (r₁ and r₂), which is the change in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of the solvent protons per unit concentration of the gadolinium complex.
Studies on a gadolinium(III) complex with the thymine nucleobase, Gd(thy)₂(H₂O)₆₃·2H₂O, investigated its relaxometric properties through MR imaging phantom studies. semanticscholar.orgnih.gov The high relaxivity values observed for this complex suggested its potential as a suitable candidate for a contrast-enhanced MRI agent. semanticscholar.org The key factors influencing relaxivity include the number of water molecules directly coordinated to the gadolinium ion, the rate at which these water molecules exchange with the bulk solvent, and the rotational correlation time of the complex. rsc.org The perchlorate salt form is often used in fundamental studies to explore these properties in new potential contrast agents.
Ligand Protonation and Exchange Dynamics
In gadolinium(III) perchlorate complexes, particularly in aqueous solutions, the dynamics of ligand protonation and exchange are critical to understanding the compound's stability and behavior. The primary ligand in simple aqueous solutions is water. However, when other organic ligands are introduced, a competitive environment is established.
The protonation of ligands, especially those with basic sites like amine or carboxylate groups, can significantly influence the stability of the gadolinium complex. Increased basicity of the donor atoms in a ligand generally correlates with higher thermodynamic stability of the resulting gadolinium(III) complex. However, this increased basicity can also lead to a higher affinity for protons, which can initiate the dissociation of the complex. In acidic conditions, proton-assisted dissociation pathways become significant. For instance, weakly coordinated groups on a ligand can be readily protonated. This can trigger intramolecular proton transfer mechanisms, leading to the protonation of a more strongly bound donor atom (like a nitrogen atom in a macrocycle), ultimately resulting in the dissociation of the gadolinium ion from the ligand. nih.gov
The exchange dynamics, particularly of coordinated water molecules, are a key feature of gadolinium(III) complexes. Gd(III) is known for its labile nature, meaning it rapidly exchanges ligands. The rate of water exchange is a crucial parameter, especially in applications like magnetic resonance imaging. Studies on various Gd(III) complexes have determined water exchange rates using techniques like ¹⁷O NMR. While specific kinetic data for the simple gadolinium(III) perchlorate aqua ion is not detailed in the provided context, the general principle is that the coordinated water molecules are in constant and rapid exchange with the bulk solvent. This exchange can proceed through associative, dissociative, or interchange mechanisms, with the interchange associative (Ia) mechanism being identified for some stable Gd(III) chelates. nih.gov The presence of other ligands can modulate this exchange rate; for example, certain structural changes in the primary ligand framework can lead to a moderate acceleration of water exchange. mdpi.com
Ligand Coordination Confirmation
Spectroscopic techniques are essential for confirming the coordination of ligands to the gadolinium(III) ion in perchlorate salts. Infrared (IR) spectroscopy, in particular, provides direct evidence for the interaction between the metal ion and the ligands, as well as the status of the perchlorate counter-ion.
In the solid-state structure of gadolinium(III) perchlorate complexes, the perchlorate group can be either coordinated to the metal ion or act as a free, counter-balancing anion. The vibrational modes of the perchlorate anion (ClO₄⁻) are sensitive to its coordination environment. A free perchlorate anion, possessing tetrahedral (Td) symmetry, exhibits a strong, single absorption band around 1100 cm⁻¹. If the perchlorate coordinates to the gadolinium ion, its symmetry is lowered, causing this band to split. For example, in the complex Gd(thy)₂(H₂O)₆₃·2H₂O (where 'thy' is thymine), the IR spectrum shows prominent vibrational bands at 1145, 1112, and 1089 cm⁻¹. This splitting of the perchlorate band indicates the presence of the anion in the crystal lattice, counterbalancing the positive charge of the cationic gadolinium complex, rather than being directly coordinated to the metal center. semanticscholar.org
Analysis of the IR spectra of various gadolinium(III) complexes with organic ligands, such as β-diketones, further confirms the coordination of these ligands. The shifts in the vibrational frequencies of the ligand's functional groups (e.g., C=O and C=C stretching modes) upon complexation provide clear evidence of their binding to the Gd(III) ion. chemrxiv.org X-ray crystallography provides the most definitive confirmation of ligand coordination. For the aforementioned thymine complex, crystallographic data revealed that the Gd(III) ion is eight-coordinate, bonded to two thymine ligands and six water molecules, forming a distorted square antiprism geometry. semanticscholar.orgnih.gov This direct structural evidence confirms the specific atoms involved in the coordination sphere of the gadolinium ion.
Table 1: Spectroscopic Data for Ligand Coordination in a Gadolinium(III) Perchlorate Complex
| Technique | Feature | Observation | Interpretation | Reference |
| Infrared (IR) Spectroscopy | Perchlorate Anion (ClO₄⁻) Vibrational Bands | 1145, 1112, 1089 cm⁻¹ | Splitting of the main band indicates non-coordinated perchlorate anions in the lattice. | semanticscholar.org |
| X-ray Crystallography | Coordination Environment of Gd(III) | 8-coordinate | Gd(III) ion is bonded to two thymine ligands and six water molecules. | semanticscholar.orgnih.gov |
| X-ray Crystallography | Coordination Geometry | Square Antiprism (SAPR) | The arrangement of the eight donor atoms around the central Gd(III) ion. | semanticscholar.orgnih.gov |
Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability, dehydration, and decomposition of gadolinium(III) perchlorate compounds. These analyses provide information on mass changes and thermal events (endothermic or exothermic processes) as a function of temperature.
Dehydration Processes and Hydrate Stability
Gadolinium(III) perchlorate is hygroscopic and typically exists in hydrated forms, such as the octahydrate or other hydrated species. wikipedia.org The dehydration process of these hydrates can be studied by heating the sample and monitoring the mass loss using TGA. The stability of the hydrates is dependent on temperature and the strength of the water-metal coordination bonds.
The dehydration of metal salt hydrates often occurs in multiple, distinct steps. nih.govresearchgate.net For a hypothetical gadolinium(III) perchlorate hexahydrate, Gd(ClO₄)₃·6H₂O, the TGA curve would be expected to show sequential mass loss events corresponding to the removal of water molecules. The initial steps typically involve the loss of weakly bound, lattice water, followed by the removal of more strongly bound, coordinated water molecules at higher temperatures. Each dehydration step corresponds to an endothermic peak on the accompanying DTA or DSC curve, as energy is required to break the bonds holding the water molecules in the crystal structure. researchgate.net The temperature ranges for these dehydration steps provide insight into the thermal stability of the various intermediate hydrates. The process can be generally represented as:
Gd(ClO₄)₃·nH₂O(s) → Gd(ClO₄)₃·mH₂O(s) + (n-m)H₂O(g) → ... → Gd(ClO₄)₃(s) + nH₂O(g)
The specific temperatures and number of steps depend on factors like the heating rate and atmospheric conditions. nih.gov
Table 2: Hypothetical Dehydration Steps for a Gadolinium(III) Perchlorate Hydrate
| Temperature Range (°C) | Mass Loss (%) | Corresponding DTA/DSC Peak | Process |
| 80 - 150 | ~6.7% | Endothermic | Loss of 2 moles of lattice water |
| 150 - 250 | ~13.4% | Endothermic | Loss of 4 moles of coordinated water |
Note: This table is illustrative, based on typical behavior of hydrated metal salts. Actual values may vary.
Thermal Decomposition Pathways of Perchlorate Complexes
Following complete dehydration, the anhydrous gadolinium(III) perchlorate undergoes thermal decomposition at higher temperatures. The decomposition of metal perchlorates is often complex and highly energetic. The process involves the breakdown of the perchlorate anion, which is a strong oxidizing agent, and the conversion of the metal salt into more stable compounds, typically the metal oxide.
Based on the thermal decomposition of other gadolinium salts like the nitrate (B79036), the decomposition of anhydrous Gd(ClO₄)₃ is likely to proceed through an intermediate gadolinium oxyperchlorate species before forming the final oxide product. tandfonline.com The perchlorate anion itself decomposes to produce a mixture of volatile gases, including oxygen (O₂) and chlorine-containing species (e.g., Cl₂, ClO₂). kashanu.ac.ir
A plausible decomposition pathway can be summarized as follows:
Formation of Oxyperchlorate: The anhydrous salt first loses some of its perchlorate groups to form a stable intermediate. 2Gd(ClO₄)₃(s) → 2GdOClO₄(s) + 2Cl₂(g) + 7O₂(g)
Decomposition to Oxide: The oxyperchlorate intermediate then decomposes at a higher temperature to yield the final, thermally stable gadolinium(III) oxide. 2GdOClO₄(s) → Gd₂O₃(s) + Cl₂(g) + 2.5O₂(g)
2Gd(ClO₄)₃(s) → Gd₂O₃(s) + 3Cl₂(g) + 9.5O₂(g)
The TGA curve would show a significant and often rapid mass loss in the high-temperature region corresponding to these decomposition steps. The DTA/DSC curve would exhibit strong exothermic peaks, indicating the highly energetic nature of the decomposition of the perchlorate moiety. at.uacalstate.edu
Energetic Properties and Stability
Gadolinium(III) perchlorate, like other metal perchlorates, is classified as an energetic material. This is due to the presence of the perchlorate anion, which contains chlorine in a high oxidation state (+7) and a high proportion of oxygen. The perchlorate group acts as a potent oxidizer, while the gadolinium cation or any organic ligands present can act as the fuel. at.ua
The thermal decomposition of perchlorate complexes is a rapid, exothermic redox reaction. The DTA/DSC analysis quantifies the energy released during this process. For coordination compounds involving metal perchlorates and organic ligands (which serve as fuel), the decomposition can be violent, sometimes leading to detonation. at.ua The stability of the compound is inversely related to its energetic nature; highly energetic compounds tend to have lower decomposition temperatures and can be sensitive to stimuli like impact and friction.
Table 3: Summary of Thermal Properties for Gadolinium(III) Perchlorate
| Property | Description | Thermal Analysis Indication |
| Hydrate Stability | Water molecules are lost in one or more steps upon heating. | Endothermic peaks in DTA/DSC; corresponding mass loss in TGA. |
| Decomposition Onset | Temperature at which the anhydrous salt begins to decompose. | Start of a major mass loss event in TGA following dehydration. |
| Energetic Nature | Decomposition is a highly exothermic redox reaction. | Sharp, strong exothermic peak(s) in DTA/DSC. |
| Final Product | The most stable residue at high temperatures. | Stable plateau in the TGA curve at high temperature, corresponding to Gd₂O₃. nih.govtandfonline.com |
Magnetic Properties of Gadolinium Iii Perchlorate Complexes
Paramagnetism of Gadolinium(III) Ions
The strong paramagnetic nature of the gadolinium(III) ion is a direct consequence of its unique electronic structure. Unlike other lanthanide ions, its magnetic behavior at physiological temperatures is almost exclusively due to electron spin, making it a subject of significant interest in materials science and medical imaging.
The neutral gadolinium atom has an electron configuration of [Xe] 4f⁷ 5d¹ 6s². In its trivalent oxidation state (Gd³⁺), it loses the 5d and 6s electrons, resulting in a half-filled 4f subshell with the configuration [Xe] 4f⁷. This configuration is particularly stable and symmetric. The seven 4f electrons occupy each of the seven 4f orbitals individually, with their spins aligned in parallel, in accordance with Hund's rule. This arrangement leads to a total spin quantum number (S) of 7/2, which is the highest possible for any lanthanide ion. This high spin state is a key contributor to the pronounced paramagnetism of Gd(III). The ground state term symbol for the free Gd(III) ion is ⁸S₇/₂, indicating a total orbital angular momentum (L) of 0.
The magnetic moment of an ion arises from two sources: the spin of the electrons and their orbital motion around the nucleus. For the gadolinium(III) ion, the 4f subshell is exactly half-filled. This symmetric distribution of electrons results in a quenching of the orbital angular momentum (L=0). Consequently, the magnetic moment of Gd(III) is almost entirely due to the spin of its seven unpaired electrons. This purely spin-based magnetism simplifies the theoretical description of its magnetic properties and leads to a magnetic behavior that is largely independent of the ion's environment and temperature, following the Curie Law more closely than other lanthanides over a wide temperature range. The absence of orbital momentum also results in a g-factor close to the free-electron value of ~2.0.
Direct Current (DC) Magnetic Susceptibility Studies
Direct current (DC) magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic behavior of materials. For gadolinium(III) perchlorate (B79767) complexes, these studies provide insights into the temperature dependence of magnetization and the nature of magnetic interactions between adjacent metal ions.
The temperature dependence of the magnetic susceptibility (χ) for gadolinium(III) complexes is often presented as the product of molar magnetic susceptibility and temperature (χₘT) versus temperature (T). For complexes containing magnetically isolated Gd(III) ions, the χₘT value is expected to be constant over a wide temperature range and close to the theoretical spin-only value of 7.88 cm³ K mol⁻¹ for a single Gd(III) ion (S = 7/2, g = 2.0).
In a study of a one-dimensional gadolinium(III) complex with glycine and perchlorate, {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n, the room temperature χₘT value was approximately 15.7 cm³ mol⁻¹ K, which is very close to the expected value for two magnetically uncoupled Gd(III) ions (2 x 7.88 = 15.76 cm³ mol⁻¹ K) mdpi.com. As the temperature was lowered, the χₘT value remained relatively constant down to about 20 K, below which it started to decrease. A similar trend was observed for a pyridoxine-based Gd(III) complex, where the room temperature χₘT was 7.84 cm³mol⁻¹K, consistent with a single Gd(III) ion nih.gov.
The table below summarizes the theoretical and experimental χₘT values for selected gadolinium(III) complexes.
| Compound | Theoretical χₘT (cm³ K mol⁻¹) | Experimental χₘT at 300 K (cm³ K mol⁻¹) | Reference |
| Single Gd(III) ion | 7.88 | - | - |
| {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n (per two Gd ions) | 15.76 | ~15.7 | mdpi.com |
| [Gd(pyr)₂(H₂O)₄]Cl₃ · 2H₂O | 7.88 | 7.84 | nih.gov |
The deviation of the χₘT product from the expected constant value at low temperatures is indicative of magnetic interactions between the gadolinium(III) ions. A decrease in χₘT upon cooling typically suggests the presence of antiferromagnetic coupling, where the spins of neighboring ions tend to align in an antiparallel fashion.
For the aforementioned {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n complex, the decrease in χₘT below 20 K points to a weak antiferromagnetic exchange coupling between the Gd(III) ions, which are connected through carboxylate groups mdpi.com. This weak interaction is a common feature in polynuclear gadolinium complexes. The strength of this interaction can be quantified by the exchange coupling constant, J. For the glycine-based complex, a best-fit analysis of the magnetic susceptibility data yielded a J value of -0.042 cm⁻¹ mdpi.com.
The presence of antiferromagnetic interactions can also be inferred from the Weiss constant (θ) obtained by fitting the high-temperature susceptibility data to the Curie-Weiss law (χ = C / (T - θ)). A negative Weiss constant is characteristic of antiferromagnetic interactions. For a dinuclear gadolinium cluster, a Weiss constant of -5.44 K was reported, confirming weak antiferromagnetic interactions between the Gd(III) centers acs.org.
Relaxivity Studies in Solution and Solid State
Proton Relaxation Enhancement Mechanisms
Proton relaxation enhancement by gadolinium complexes is the fundamental principle behind their use as MRI contrast agents. nih.gov The paramagnetic Gd(III) center creates a fluctuating magnetic field that enhances the relaxation rates of nearby water protons. nih.gov This process is governed by several factors, which are often described by the Solomon-Bloembergen-Morgan (SBM) equations. nih.gov The enhancement arises from three distinct regions around the complex.
Inner Sphere: This mechanism involves water molecules that are directly coordinated to the gadolinium ion. researchgate.netnih.gov It provides the strongest contribution to relaxivity. The efficiency of this pathway is dependent on the number of inner-sphere water molecules (q), the residence lifetime of these water molecules (τm), and the rotational correlation time (τR) of the complex. nih.gov
Second Sphere: This contribution comes from water molecules in the hydration layer immediately surrounding the ligand of the gadolinium complex. bayer.ca These molecules are not directly bound to the metal ion but may have structured arrangements and longer residence times than bulk water, allowing for efficient relaxation enhancement. bayer.ca
Outer Sphere: This mechanism involves the diffusional interaction of bulk water molecules with the gadolinium complex. nih.gov As water molecules diffuse past the contrast agent, they experience its fluctuating magnetic field, which enhances their relaxation rate.
| Parameter | Symbol | Description | Impact on Inner-Sphere Relaxivity |
|---|---|---|---|
| Hydration Number | q | Number of water molecules directly coordinated to the Gd(III) ion. | Higher q generally leads to higher relaxivity. researchgate.net |
| Water Residence Lifetime | τm | The average time a water molecule spends coordinated to the Gd(III) ion. | Relaxivity is maximized at an optimal exchange rate; rates that are too slow or too fast are limiting. unt.edu |
| Rotational Correlation Time | τR | The time it takes for the complex to reorient by one radian in solution. | Slower tumbling (longer τR), often achieved with larger molecules, increases relaxivity. radiologykey.com |
| Electronic Relaxation Time | T1e, T2e | The relaxation time of the unpaired electrons of the Gd(III) ion. | The long electronic relaxation time of Gd(III) is a key reason for its effectiveness. unt.edu |
Influence of Water Exchange Kinetics on Relaxivity
The rate at which water molecules exchange between the inner coordination sphere of the gadolinium ion and the bulk solvent (kex = 1/τm) is a critical determinant of relaxivity. nih.gov For the relaxation enhancement experienced by a coordinated water molecule to be effectively transferred to the bulk water population, the coordinated molecule must leave the inner sphere. unt.edu
There is an optimal range for the water exchange rate to achieve maximum relaxivity. unt.eduscispace.com
If the exchange is too fast (τm is short), the water molecule does not reside in the inner sphere long enough to be fully relaxed by the paramagnetic center, thus limiting the efficiency of the relaxation transfer. nih.gov
The water exchange rate can be tuned by modifying the chemical structure of the chelating ligand. nih.gov
Effects of Coordination Environment and Molecular Dynamics on Relaxivity
Molecular dynamics , specifically the rotational correlation time (τR), also plays a crucial role. researchgate.net For small-molecule gadolinium chelates, rapid tumbling in solution (short τR) is a primary factor limiting relaxivity. radiologykey.com By slowing down this rotational motion—for instance, by covalently attaching the complex to a large, slow-tumbling macromolecule like a protein or by designing larger, more rigid structures—τR can be significantly increased. nih.gov This slower tumbling enhances the efficiency of the dipolar relaxation mechanism, leading to a substantial increase in relaxivity. radiologykey.com
| Donor Group Type | Effect on Water Exchange Rate (kex) | Reference |
|---|---|---|
| Phosphonate / Phenolate | Fastest Exchange | nih.gov |
| α-substituted Acetate | Fast Exchange | nih.gov |
| Acetate | Moderate Exchange | nih.gov |
| Hydroxamate / Sulfonamide | Slow Exchange | nih.gov |
| Amide / Pyridyl / Imidazole | Slowest Exchange | nih.gov |
Applications of Gadolinium Iii Perchlorate As a Chemical Precursor in Advanced Materials Science
Synthesis of Gadolinium-Based Oxide and Oxysulfide Materials
Extensive searches for the use of gadolinium(III) perchlorate (B79767) as a direct chemical precursor for the synthesis of gadolinium-based oxide and oxysulfide materials, including perovskite oxides (e.g., GdCoO₃), luminescent materials, phosphors, and scintillator crystals, did not yield specific documented examples within the provided search results. The synthesis of these materials typically involves other gadolinium salts, such as nitrates or chlorides, through methods like hydrothermal synthesis, sol-gel processes, and solid-state reactions. In adherence to the strict focus on "Perchloric acid, gadolinium(3+) salt," no content can be provided for the following subsections.
Perovskite Oxide Synthesis (e.g., GdCoO₃)
Information on the use of gadolinium(III) perchlorate for the synthesis of gadolinium-based perovskite oxides was not found in the search results.
Luminescent Materials and Phosphors
Information on the use of gadolinium(III) perchlorate as a precursor for gadolinium-based luminescent materials and phosphors was not found in the search results.
Scintillator Crystals
Information on the use of gadolinium(III) perchlorate in the synthesis of gadolinium-containing scintillator crystals was not found in the search results.
Formation of High-Nuclearity Gadolinium Clusters and Coordination Polymers
Gadolinium(III) perchlorate has been successfully employed as a precursor in the bottom-up self-assembly of sophisticated molecular architectures, including giant polynuclear clusters and extended coordination polymers. The weakly coordinating nature of the perchlorate anion is advantageous in these syntheses, as it does not typically compete with the intended organic ligands for coordination sites on the gadolinium(III) ions, thereby allowing for the formation of the desired complex structures.
Self-Assembly of Giant Molecular Clusters (e.g., {Gd₁₄₀})
A significant application of gadolinium(III) perchlorate is in the synthesis of exceptionally large, high-nuclearity metal clusters. A prime example is the formation of a gigantic molecular wheel structure containing 140 gadolinium ions ({Gd₁₄₀}). This complex is synthesized through the reaction of gadolinium(III) perchlorate with other reagents including inositol, sodium acetate, and sodium hydroxide (B78521). ias.ac.in This discovery highlights the crucial role of the gadolinium salt in providing the metal nodes for the self-assembly of one of the largest known molecular wheels, a structure of significant interest for its magnetic and host-guest properties. ias.ac.in
| Cluster Name | Precursor | Other Reagents | Reference |
| {Gd₁₄₀} | Gadolinium(III) perchlorate | Inositol, Sodium acetate, Sodium hydroxide | ias.ac.in |
Development of One-Dimensional Coordination Polymers
Gadolinium(III) perchlorate is also a key reagent in the synthesis of one-dimensional (1D) coordination polymers. These materials consist of repeating structural units that extend in one direction to form chain-like structures. Researchers have reported the synthesis of 1D gadolinium(III) complexes using α-amino acids (glycine) and β-amino acids (β-alanine) as ligands. researchgate.net The resulting structures are cationic chains with the general formulas {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n and {Gd₂(β-ala)₆(H₂O)₄₆·H₂O}n. researchgate.net In these compounds, the perchlorate ions are present as counter-anions, balancing the charge of the cationic gadolinium-amino acid chains. researchgate.net The presence of these perchlorate ions in the final crystal structure confirms the use of a gadolinium perchlorate salt in the synthesis. These 1D polymers are of interest for their potential magnetic properties, such as field-induced slow relaxation of magnetization. researchgate.net
| Polymer Formula | Ligand | Gd³⁺ Precursor | Key Structural Feature |
| {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n | Glycine | Gadolinium(III) perchlorate | 1D Cationic Chain |
| {Gd₂(β-ala)₆(H₂O)₄₆·H₂O}n | β-Alanine | Gadolinium(III) perchlorate | 1D Cationic Chain |
Information regarding the role of Gadolinium(III) Perchlorate in the separation and recovery of rare earth elements is not available in publicly accessible scientific literature.
Extensive research into the applications of "Perchloric acid, gadolinium(3+) salt," also known as Gadolinium(III) perchlorate, has revealed no specific information regarding its use as a chemical precursor in advanced materials science for the separation and recovery of rare earth elements through solvent extraction or ion exchange processes.
While the separation of rare earth elements, including gadolinium, is a significant area of research, the available literature does not detail a role for gadolinium(III) perchlorate in these applications. General methods for lanthanide separation, such as fractional crystallization, have historically utilized various salts, including perchlorates. However, specific data and research findings on the application of gadolinium(III) perchlorate within the outlined context of solvent extraction and ion exchange are absent from the reviewed sources.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" focusing on its role in rare earth element separation and recovery, as requested. The compound is not prominently featured in the scientific literature for these specific applications.
Advanced Characterization Techniques and Methodologies for Gadolinium Iii Perchlorate Research
Solution Calorimetry for Thermochemical Studies
Solution calorimetry is a powerful experimental technique used to measure the heat changes that occur when a substance dissolves in a solvent. carleton.edu This method is instrumental in determining the thermochemical properties of gadolinium(III) perchlorate (B79767), such as reaction enthalpies and standard enthalpies of formation. carleton.educhem-soc.si
The enthalpy of a reaction involving gadolinium(III) perchlorate can be determined by measuring the heat absorbed or released during a specific chemical process in a calorimeter. youtube.comamazonaws.com For instance, the heat of solution of gadolinium oxide in perrhenic acid has been measured to determine the thermodynamic properties of aqueous gadolinium perrhenate. nih.govresearchgate.net By applying Hess's Law, the enthalpy change for a target reaction can be calculated from the difference between the heats of solution of the reactants and products in a common solvent. carleton.edu
A typical experimental setup involves dissolving a precisely weighed sample in a suitable solvent within a calorimeter and measuring the resulting temperature change. amazonaws.comncert.nic.in The heat of the reaction is then calculated using the known heat capacity of the calorimeter and its contents. ncert.nic.in
Table 1: Example Data for Enthalpy of Reaction Determination
| Reactant | Product | Solvent | Measured ΔH (kJ/mol) |
|---|---|---|---|
| Gd₂O₃(s) | Gd(ReO₄)₃(aq) | HReO₄(aq) | Varies with temperature |
Note: The table provides a conceptual representation. Actual values are dependent on specific experimental conditions.
The standard enthalpy of formation (ΔfH°) of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. nih.govlibretexts.org This fundamental thermodynamic quantity can be calculated from experimentally determined reaction enthalpies using Hess's Law. libretexts.org For gadolinium compounds, the standard enthalpy of formation is often determined by measuring the enthalpy of solution of the compound and its constituent elements or simpler compounds in a suitable solvent, such as hydrochloric acid.
For example, the standard molar enthalpy of formation for a complex of erbium perchlorate with L-α-glycine was determined to be –(7794.40±1.01) kJ mol⁻¹ using an isoperibol solution-reaction calorimeter. chem-soc.si A similar approach can be applied to gadolinium(III) perchlorate. The process involves designing a thermochemical cycle that relates the formation of the target compound from its elements to a series of measurable reactions. researchgate.net
Table 2: Thermochemical Cycle for Calculating ΔfH° of a Gadolinium Complex
| Step | Reaction | Measured/Known Quantity |
|---|---|---|
| 1 | Dissolution of reactants (e.g., Gd₂O₃, HClO₄) in a solvent | ΔH₁ (experimental) |
| 2 | Dissolution of the gadolinium perchlorate product in the same solvent | ΔH₂ (experimental) |
| 3 | Formation of reactants from elements | ΔfH°(reactants) (literature) |
This table illustrates the general principle of using a thermochemical cycle.
Microscopic and Surface Analysis
Microscopic and surface analysis techniques are indispensable for characterizing the physical and chemical properties of gadolinium(III) perchlorate at the micro and nanoscale. These methods provide direct visualization of the material's morphology, elemental composition, and internal structure.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Elemental Composition and Morphology
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material. In the study of gadolinium(III) perchlorate, SEM can reveal critical information about its morphology, such as crystal shape, size distribution, and surface texture. The instrument works by scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition.
When coupled with Energy-Dispersive X-ray Spectroscopy (EDAX or EDX), SEM becomes a powerful tool for elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the sample. For gadolinium(III) perchlorate, EDAX analysis can confirm the presence of gadolinium, chlorine, and oxygen, and can be used to map the distribution of these elements across the sample's surface. This is particularly useful for assessing the homogeneity of the compound and for identifying any impurities or contaminants. researchgate.net
The combination of SEM and EDAX provides a comprehensive characterization of the material's surface. For example, researchers have used SEM with EDX to identify gadolinium-containing deposits in biological tissues and to characterize the surface of materials functionalized with gadolinium compounds. nih.gov The high magnification and depth of field of SEM, combined with the elemental analysis capabilities of EDAX, make this a fundamental technique in the characterization of gadolinium(III) perchlorate.
| Feature | SEM | EDAX |
| Principle | Scans a focused electron beam over a surface to create an image. | Detects characteristic X-rays emitted from the sample upon electron beam excitation. |
| Information Obtained | Surface topography, morphology, crystal shape, and size. | Elemental composition and distribution. |
| Application to Gd(ClO₄)₃ | Visualization of crystal structure and surface features. | Confirmation of Gd, Cl, and O presence and their spatial distribution. |
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.
For the analysis of gadolinium(III) perchlorate, TEM can be employed to study the crystal lattice structure, identify dislocations and other defects, and characterize the morphology of nanoparticles or other nanoscale features. High-resolution TEM (HRTEM) can even visualize individual atomic columns, providing unparalleled insight into the material's atomic arrangement. cambridge.org
The sample preparation for TEM is critical, as the specimen must be thin enough to be electron-transparent. For crystalline materials like gadolinium(III) perchlorate, this can be achieved through techniques such as ion milling or ultramicrotomy.
Researchers have utilized TEM to characterize a variety of gadolinium-containing nanomaterials, confirming their size, shape, and crystallinity. nih.govresearchgate.netnih.gov For instance, TEM has been used to visualize gadolinium chelate nanoparticles and gadolinium metal-organic frameworks. nih.govresearchgate.net While these are complex systems, the application of TEM to gadolinium(III) perchlorate would similarly provide detailed information about its nanoscale structural properties, which are crucial for understanding its behavior in various applications.
| Technique | Information Provided | Resolution | Sample Requirements |
| TEM | Internal structure, morphology, crystallinity of nanoscale features. | Atomic scale | Ultra-thin specimens (typically <100 nm) |
| HRTEM | Crystal lattice imaging, atomic arrangement, defects. | Sub-angstrom | Extremely thin and stable specimens |
Future Directions in Gadolinium Iii Perchlorate Research
Exploration of Novel Ligand Systems for Enhanced Coordination Chemistry
The coordination chemistry of the gadolinium(III) ion is a rich field, largely driven by the quest for more stable and effective magnetic resonance imaging (MRI) contrast agents. nih.govd-nb.info Gadolinium(III) perchlorate (B79767) is an excellent starting point for the synthesis of these complexes due to the weakly coordinating nature of the perchlorate anion, which is easily displaced by more strongly binding ligands.
Future research will focus on several key areas of ligand design:
Macrocyclic vs. Acyclic Ligands: While acyclic ligands like H₅DTPA were used in the first clinically approved gadolinium contrast agent, macrocyclic ligands such as H₄DOTA have demonstrated superior thermodynamic stability. nih.govstanford.edu The "gold standard," [Gd(dota)(H₂O)]⁻, remains the most stable agent in clinical use. nih.gov Future work will continue to explore novel macrocyclic scaffolds, aiming to enhance kinetic inertness and prevent the in vivo release of toxic Gd³⁺ ions. d-nb.info
Increasing Donor Atom Basicity: A promising strategy involves using ligands with highly basic donor atoms, such as the charged oxygen atoms in hydroxypyridinone (hopo) ligands. nih.gov These ligands leverage the oxophilicity (affinity for oxygen) of lanthanide ions to form exceptionally stable complexes. nih.gov
Modifying Ligand Architecture: Subtle modifications to existing ligand frameworks can significantly impact the properties of the resulting gadolinium complex. For example, substitutions on the macrocyclic ring or alterations to the pendant arms can influence the coordination geometry and the water exchange rate, a critical parameter for MRI contrast agent efficacy. d-nb.inforesearchgate.net Research into biomolecule-based ligands, such as those derived from pyridoxine (B80251) (a form of vitamin B6), is also a burgeoning area, exploring novel magnetic and relaxometric properties. nih.gov
| Ligand Type | Example Ligand | Key Feature |
| Acyclic | H₅DTPA (Diethylenetriaminepentaacetic acid) | Used in early MRI agents; lower stability. nih.govstanford.edu |
| Macrocyclic | H₄DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | High thermodynamic and kinetic stability. nih.govrsc.org |
| H₂-tren-Me-3,2-hopo | Utilizes basic oxygen donors for very high stability. nih.gov | |
| Biomolecule-based | Pyridoxine | Forms novel complexes with interesting magnetic properties. nih.gov |
Development of Advanced Functional Materials Utilizing Gadolinium(III) Perchlorate Precursors
The unique electronic properties of the gadolinium(III) ion, with its seven unpaired electrons and isotropic ⁸S ground state, make it a prime candidate for the development of advanced functional materials. nih.gov Gadolinium(III) perchlorate serves as a convenient source of Gd³⁺ ions for the synthesis of these materials.
Future research directions include:
Single-Ion Magnets (SIMs): While the Gd³⁺ ion is, in principle, isotropic, research has shown that the crystal field and structural distortions can induce magnetic anisotropy, leading to slow magnetic relaxation characteristic of SIMs. nih.govnih.gov A novel pyridoxine-based Gd³⁺ complex has demonstrated this unusual SIM behavior at low temperatures. nih.gov Future work will involve designing new ligand environments around the gadolinium ion to enhance this behavior, potentially leading to applications in high-density data storage and quantum computing.
Scintillators and Phosphors: Lanthanide-doped materials are critical for detecting radiation. ijcce.ac.ir Gadolinium compounds are being investigated for use as scintillators and in X-ray storage phosphors. Research will focus on creating new host lattices for Gd³⁺, using precursors like gadolinium(III) perchlorate, to optimize luminescence properties for more efficient and sensitive radiation detection technologies.
Magnetocaloric Materials: Materials containing gadolinium are of interest for magnetic refrigeration due to their significant magnetocaloric effect near room temperature. Future studies will explore new gadolinium-based extended frameworks and coordination polymers, investigating how the dimensionality of the structure influences the magnetic properties and cooling efficiency. nih.gov
Integration of Computational and Experimental Approaches for Deeper Understanding
To accelerate the discovery and optimization of gadolinium-based systems, a synergistic approach combining computational modeling and experimental validation is crucial. This integrated strategy provides deeper insights into the structure-property relationships that govern the performance of these materials.
Computational Simulations: Quantum chemical calculations and molecular dynamics simulations are powerful tools for predicting the coordination geometry of gadolinium complexes. For instance, simulations have been used to confirm the coordination structure of novel macrocyclic gadolinium complexes, providing insights that are difficult to obtain experimentally. rsc.org Hirshfeld surface analysis can be employed to investigate intermolecular interactions within the crystal lattice of new compounds. nih.gov
Experimental Validation: A suite of advanced experimental techniques is used to characterize these systems.
Spectroscopy: Luminescence measurements are used to determine the hydration number (the number of coordinated water molecules), a key parameter for MRI agents. rsc.org
Magnetic Measurements: AC magnetic susceptibility measurements are essential for identifying and characterizing the slow magnetic relaxation in single-ion magnets. nih.gov
Relaxometry: For potential MRI contrast agents, relaxivity—the measure of a substance's ability to increase the relaxation rates of water protons—is a critical parameter measured using clinical MRI scanners or NMR spectrometers. nih.gov
X-ray Crystallography: This technique provides definitive information on the solid-state structure, including bond distances and coordination geometries, which can then be correlated with the observed properties. nih.govnih.gov
This combination of theoretical prediction and empirical measurement allows for a more rational design of new ligands and materials with targeted properties.
Investigation of Solid-State and Solution-State Interconversions and Reactivity
The behavior of gadolinium complexes can differ significantly between the solid state and in solution. Understanding these differences and the dynamics of interconversion is vital for applications like MRI, where the agent operates in a solution environment (the body). stanford.edu
Future research will focus on:
Coordination Isomerism: Gadolinium complexes, particularly those with DOTA-type ligands, can exist as different isomers in solution, such as the capped square antiprism (CSAP) and the twisted square antiprism (TSAP). researchgate.net These isomers can have different water exchange rates, which directly impacts their efficacy as MRI contrast agents. Studying the equilibrium and interconversion rates between these isomers is a key area of research. stanford.eduresearchgate.net
Solution Dynamics: The dynamic behavior of gadolinium chelates in solution is critical to their function and stability. stanford.edu Techniques like ¹⁷O NMR are used to study the kinetics of water exchange. Future investigations will explore how ligand modifications affect these dynamics to design agents with optimal relaxivity. researchgate.net
Solid-State to Solution Correlation: A significant challenge is to correlate the precise structural information obtained from solid-state X-ray crystallography with the dynamic behavior observed in solution. stanford.edu Research will aim to bridge this gap by using a combination of solid-state NMR, advanced solution NMR techniques, and computational modeling to build a comprehensive picture of the complex's behavior across different phases. This understanding is crucial for predicting the in vivo stability and performance of gadolinium-based agents. d-nb.info
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for gadolinium perchlorate salts, and how can purity be ensured during preparation?
- Methodological Answer : Synthesis typically involves reacting gadolinium oxide (Gd₂O₃) with concentrated perchloric acid under controlled heating (60–80°C) in a fume hood. Stoichiometric ratios (e.g., 1:6 molar ratio of Gd₂O₃ to HClO₄) are critical to avoid residual acid. Purity is verified via gravimetric analysis of precipitated impurities (e.g., sulfates or chlorides) and refractive index measurements calibrated against standardized perchloric acid solutions .
Q. What safety protocols are essential when handling gadolinium perchlorate in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a perchloric acid-approved fume hood to prevent inhalation of vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate before disposal. Regularly inspect equipment for perchlorate residue buildup, which can pose explosion risks .
Q. How can gadolinium perchlorate be characterized using spectroscopic techniques?
- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to identify perchlorate (ClO₄⁻) vibrational modes (~1,100 cm⁻¹ for asymmetric stretching). X-ray diffraction (XRD) confirms crystal structure by comparing lattice parameters to reference data (e.g., JCPDS database). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies gadolinium content, ensuring stoichiometric accuracy .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for gadolinium perchlorate synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. Pair computational predictions with high-throughput screening to test variables (temperature, acid concentration). Feedback loops integrating experimental data refine computational models, reducing trial-and-error inefficiencies .
Q. What strategies resolve contradictions in redox potential measurements involving gadolinium perchlorate?
- Methodological Answer : Standardize solvent systems (e.g., anhydrous acetic acid vs. aqueous solutions) to minimize medium effects. Use cerium(IV) perchlorate as a reference oxidant due to its high formal potential in perchloric acid. Cross-validate results with cyclic voltammetry and potentiometric titrations, accounting for ionic strength variations .
Q. How does gadolinium perchlorate’s complexation behavior impact its utility in catalytic applications?
- Methodological Answer : Perchlorate’s weak coordination stabilizes gadolinium’s +3 oxidation state, enabling its use as a Lewis acid catalyst. Investigate catalytic efficiency in Diels-Alder reactions by varying substrate electronic profiles (e.g., electron-deficient dienophiles). Monitor reaction kinetics via NMR or UV-Vis spectroscopy to correlate activity with Gd³⁺ concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
